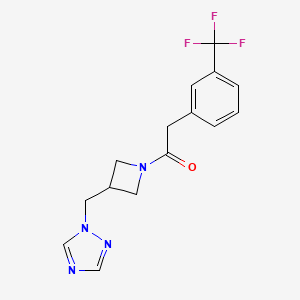1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
CAS No.: 2309727-74-8
Cat. No.: VC6587448
Molecular Formula: C15H15F3N4O
Molecular Weight: 324.307
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2309727-74-8 |
|---|---|
| Molecular Formula | C15H15F3N4O |
| Molecular Weight | 324.307 |
| IUPAC Name | 1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C15H15F3N4O/c16-15(17,18)13-3-1-2-11(4-13)5-14(23)21-6-12(7-21)8-22-10-19-9-20-22/h1-4,9-10,12H,5-8H2 |
| Standard InChI Key | RHGHQSNATRVKAK-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C=NC=N3 |
Introduction
Molecular Formula and Weight
The compound's molecular formula is C14H15F3N4O, and it has a molecular weight of approximately 328.29 g/mol. Its structure features a triazole ring, an azetidine moiety, and a trifluoromethyl-substituted phenyl group.
Functional Groups
Key functional groups include:
-
A triazole ring, which is known for its bioactive properties.
-
An azetidine ring, contributing to the compound's rigidity and pharmacophoric potential.
-
A trifluoromethyl group, enhancing lipophilicity and metabolic stability.
Structural Representation
The compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H15F3N4O |
| Molecular Weight | 328.29 g/mol |
| SMILES Notation | C1CN(C(C1)Cn2cncn2)C(C3=CC(=CC=C3)C(F)(F)F)=O |
General Synthesis
The synthesis of this compound involves:
-
Formation of the triazole ring through azide–alkyne cycloaddition.
-
Coupling with an azetidine derivative via alkylation or reductive amination.
-
Introduction of the trifluoromethyl-substituted phenyl group through Friedel–Crafts acylation or related methods.
Reaction Conditions
Typical conditions for synthesizing similar compounds include:
-
Solvent: Dimethylformamide (DMF) or acetonitrile.
-
Catalysts: Copper(I) salts for triazole formation.
-
Temperature: Moderate (25–80°C), depending on the step.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes.
Potential as an Anticancer Agent
The trifluoromethyl group enhances membrane permeability and binding affinity to biological targets, making this compound a candidate for anticancer studies.
Anti-inflammatory Potential
The azetidine moiety could contribute to anti-inflammatory activity by interacting with specific enzymes or receptors involved in inflammation pathways.
ADMET Predictions
Preliminary in silico studies suggest:
-
Good oral bioavailability (Lipinski’s Rule of Five compliance).
-
Moderate metabolic stability due to the trifluoromethyl group.
-
Potential low toxicity based on structural analogs.
Safety Considerations
Toxicological assessments are necessary to evaluate:
-
Mutagenicity or genotoxicity risks.
-
Long-term effects on organ systems.
Related Studies
Studies on similar triazole-based compounds indicate promising applications in:
-
Antimicrobial drug development.
-
Enzyme inhibition assays for therapeutic targeting.
Future Research
Further research should focus on:
-
Optimizing synthetic routes for scalability.
-
Conducting biological assays to confirm activity profiles.
-
Exploring structural modifications to enhance efficacy and reduce side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume